N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-6-11(17)14-13-16-15-12(19-13)9-7-4-5-8-10(9)18-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMACRHVWOIKBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxybenzohydrazide with butyric anhydride under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to various amine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that compounds with oxadiazole rings often possess significant antimicrobial activity. For example, derivatives of oxadiazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibiotics.
- Anticancer Activity : Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide have shown promising results against several cancer cell lines, including glioblastoma and ovarian cancer . The mechanism often involves the inhibition of key enzymes or the modulation of signaling pathways involved in tumor growth.
Drug Development
The unique chemical properties of this compound make it a valuable candidate in drug design:
- Targeting Neurodegenerative Diseases : Compounds similar to this oxadiazole derivative have been investigated for their potential to treat tauopathies such as Alzheimer's disease. They may inhibit tau aggregation, a hallmark of neurodegeneration .
- Anticancer Therapeutics : The anticancer properties of oxadiazole derivatives have led to their exploration as potential chemotherapeutic agents. Their ability to induce apoptosis in cancer cells makes them suitable candidates for further development .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | |
| Antimicrobial | Escherichia coli | |
| Anticancer | OVCAR-8 (Ovarian Cancer) | |
| Anticancer | SNB-19 (Glioblastoma) |
Case Study Example
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various oxadiazole derivatives. Among them, a compound structurally related to this compound exhibited significant growth inhibition in multiple cancer cell lines with varying mechanisms of action identified through enzyme inhibition assays .
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)butyramide
- N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide
- N-(5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl)butyramide
Uniqueness
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for specific molecular targets.
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a butanamide moiety linked to a 1,3,4-oxadiazole ring substituted with a 2-methoxyphenyl group. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{14}N_{4}O_{3} |
| Molecular Weight | 250.26 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies have indicated that compounds within the oxadiazole class may exhibit:
- Inhibition of Enzymatic Activity : Similar oxadiazole derivatives have been reported to inhibit enzymes involved in critical biological pathways, such as Notum, which regulates the Wnt signaling pathway .
- Anticancer Activity : Research has shown that oxadiazole derivatives can exhibit significant anticancer properties by targeting histone deacetylases (HDACs) and other cancer-related proteins .
Anticancer Studies
A review of literature highlights the anticancer potential of oxadiazole derivatives. For instance, certain 1,3,4-oxadiazoles demonstrated substantial HDAC inhibitory activity and were effective against various cancer cell lines. The structure-activity relationship indicates that modifications on the oxadiazole ring can enhance biological potency .
Case Study: Inhibition of Notum
A recent study focused on the development of small-molecule inhibitors targeting Notum. The compound identified in this study showed promising results in restoring Wnt signaling in cell-based assays. The pharmacokinetic profile indicated favorable absorption and distribution characteristics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups (EDGs) such as methoxy enhances the lipophilicity and biological activity of the compound.
- Ring Modifications : Alterations to the oxadiazole ring can influence binding affinity to target proteins and overall efficacy .
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : More comprehensive studies are needed to evaluate the in vivo effects and therapeutic potential of this compound.
- Mechanistic Studies : Detailed mechanistic studies will elucidate the specific pathways affected by this compound and help identify potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Esterification : React 2-methoxybenzoic acid with methanol and sulfuric acid to form methyl 2-methoxybenzoate.
Hydrazination : Treat the ester with hydrazine hydrate to yield 2-methoxyphenylhydrazide.
Cyclization : React the hydrazide with cyanogen bromide (BrCN) in methanol to generate the 1,3,4-oxadiazole core.
Coupling : Introduce the butanamide moiety via reaction with butanoyl chloride in the presence of a base (e.g., NaH) in anhydrous THF.
Purification steps include recrystallization from methanol or ethanol, and reaction progress is monitored by TLC .
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : and NMR to identify proton environments and carbon frameworks (e.g., methoxy, oxadiazole, and amide groups).
- IR Spectroscopy : Detection of functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~3300 cm).
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination (e.g., molecular ion peak at m/z 316.12).
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., torsion angles between oxadiazole and methoxyphenyl groups) .
Advanced Research Questions
Q. What strategies are employed to optimize the bioactivity of derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -NO) or vary the acyl chain length in the butanamide moiety.
- Enzymatic Assays : Test inhibitory activity against lipoxygenase (LOX) or cholinesterases (e.g., IC determination via UV-Vis spectroscopy).
- Molecular Docking : Predict binding interactions with target proteins (e.g., LOX active site) using software like AutoDock Vina .
Q. How do researchers address contradictory data in biological activity assays for this compound?
- Methodological Answer : Contradictions are resolved by:
- Replicating Experiments : Ensure consistency across multiple batches and independent labs.
- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results.
- Assay Standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
- Cross-Referencing Analogues : Compare with structurally similar compounds (e.g., 4-chlorophenyl derivatives) to identify trends .
Q. What in vitro models are used to evaluate the antitumor potential of this compound?
- Methodological Answer :
- Cell Viability Assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis Detection : Annexin V-FITC/PI staining followed by flow cytometry.
- Cell Cycle Analysis : PI staining to assess G1/S/G2-M phase arrest.
- Selectivity Testing : Compare cytotoxicity against non-cancerous cell lines (e.g., HEK-293) .
Q. How is the selectivity of this compound for specific biological targets assessed?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., -CP55940 for cannabinoid receptors) to measure displacement.
- Enzyme Panels : Test against related enzymes (e.g., COX-2 vs. LOX) to determine selectivity ratios.
- Kinetic Studies : Calculate K values via Lineweaver-Burk plots for enzyme inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
